tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate
Description
tert-Butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate is a bifunctional piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a hydroxymethyl bridge, and a secondary piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic modifications . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing central nervous system (CNS) therapeutics and enzyme inhibitors due to its ability to modulate pharmacokinetic properties like blood-brain barrier (BBB) permeability .
Properties
CAS No. |
2306263-02-3 |
|---|---|
Molecular Formula |
C16H30N2O3 |
Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-6-13(7-11-18)14(19)12-4-8-17-9-5-12/h12-14,17,19H,4-11H2,1-3H3 |
InChI Key |
SSVUSTRGFAPXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2CCNCC2)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Two-Step Coupling and Hydrogenation
A patented method (Figure 3 in) outlines a concise two-step synthesis starting from resorcinol and an azacycloalkanone. The process involves:
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Base-Mediated Coupling : Resorcinol reacts with 4-piperidone in the presence of sodium hydroxide or potassium tert-butoxide in a polar solvent (e.g., methanol or tert-butanol). This step forms tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.
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Catalytic Hydrogenation : The intermediate undergoes hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) at 3–7 bar H₂. This step simultaneously removes protecting groups and reduces the hydroxylamine to yield the target compound as a salt.
Key Data :
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Yield : 117 g of intermediate per 371.25 g resorcinol (31.5% yield).
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Conditions :
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Coupling: 38°C, 2–3 hours.
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Hydrogenation: 1–10 bar H₂, room temperature.
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Spectral Confirmation :
This method is industrially scalable due to minimal protection-deprotection cycles and cost-effective starting materials.
Radical Cascade Cyclization
A supplementary procedure from demonstrates the use of tert-butyl 4-iodopiperidine-1-carboxylate in a photoinduced radical reaction:
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Substrate Preparation : N-Methyl-N-phenylmethacrylamide and tert-butyl 4-iodopiperidine-1-carboxylate are combined in THF with Cu(OTf)₂ and ligand L1.
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Photoirradiation : The mixture undergoes 410 nm LED irradiation for 15–24 hours, inducing a radical cascade that forms the piperidine-piperidine backbone.
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Workup : The crude product is purified via silica gel chromatography.
Optimization Insights :
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Solvent : THF maximizes yield (72%) compared to DMF (54%) or DMSO (27%).
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Base : 1,1,3,3-Tetramethylguanidine (TMG) outperforms Et₃N or DBU.
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Scale-Up : A 6 mmol reaction achieves comparable yields, confirming reproducibility.
Comparative Analysis of Methodologies
The two-step method favors large-scale production, while the radical approach offers higher yields for research-scale synthesis.
Protection and Deprotection Dynamics
The Boc group plays a critical role in both methods:
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Stability : Boc remains intact during hydrogenation (1–10 bar H₂) and radical conditions.
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Cleavage : Post-synthesis, the Boc group is removed using HCl or TFA in dichloromethane, yielding the free amine for further functionalization.
Example Workup :
After hydrogenation, the product is treated with HCl to form a hydrochloride salt, isolated via filtration.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the hydroxy group or convert it into other functional groups.
Substitution: The piperidine ring can undergo substitution reactions, where the hydroxy group is replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the piperidine ring.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound is utilized in the development of pharmaceuticals, particularly as a building block for synthesizing more complex molecules. Its structure allows for modifications that can enhance biological activity.
Key Applications :
- Antimicrobial Agents : Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. The compound can be modified to enhance these effects against pathogens like Mycobacterium tuberculosis .
- Analgesics : Piperidine derivatives have been explored for their analgesic properties. The incorporation of the tert-butyl group may improve solubility and bioavailability, making it a candidate for pain management therapies.
Drug Development
The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of targeted therapies.
Case Studies :
- Targeted Protein Degradation (TPD) : Tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate has been identified as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) technology. This application is crucial for developing drugs that selectively degrade specific proteins involved in disease pathways .
- Anticancer Research : Studies have shown that piperidine derivatives can modulate pathways involved in cancer progression. The compound's ability to act as a linker in bifunctional degraders enhances its potential in anticancer drug design .
Bioconjugation
Overview : The compound is used as a linker in bioconjugation processes, which are vital for creating targeted therapies.
Applications :
- Antibody-Drug Conjugates (ADCs) : The stability and reactivity of the tert-butyl group allow for effective conjugation to antibodies, enhancing the delivery of cytotoxic agents specifically to cancer cells.
- Fluorescent Probes : Its structural features make it suitable for developing fluorescent probes used in imaging techniques, aiding in the visualization of biological processes.
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate
- Structure : Features a linear 4-methylpentyl chain instead of the hydroxymethyl-piperidine group.
- Properties : Higher lipophilicity (clogP ~4.2) due to the alkyl chain, favoring membrane permeability but reducing aqueous solubility.
- Applications : Used in hydrophobic drug scaffolds for target engagement in lipid-rich environments .
tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
- Structure : Substituted with a hydroxyl and phenyl group at the 4-position.
- Properties: The aromatic ring enhances π-π stacking interactions, improving binding to aromatic enzyme pockets (e.g., kinases).
tert-Butyl 4-(3-(4-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate
tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate
- Structure: Cyclopropane ring linked via a cyanomethyl group.
- Properties : The strained cyclopropane enhances conformational rigidity, while the nitrile group participates in dipolar interactions. Lower synthetic yield (60%) compared to analogues due to cyclopropanation challenges .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The target compound’s hydroxymethyl-piperidine group balances lipophilicity (clogP 2.1) and polarity (TPSA 55.1 Ų), enabling superior BBB penetration compared to phenyl or guanidine derivatives .
- Urea and guanidine analogues exhibit higher hydrogen-bonding capacity but reduced membrane permeability due to elevated TPSA (>80 Ų) .
Stability and Reactivity
- The hydroxyl group in the target compound may undergo oxidation, necessitating protective strategies during synthesis. In contrast, CF₃-substituted derivatives exhibit enhanced oxidative stability .
Biological Activity
tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H30N2O2
- Molecular Weight : 282.422 g/mol
- CAS Number : 879883-54-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits structural similarities to known pharmacophores, which may contribute to its activity.
1. Inhibition of Enzymes
Research indicates that derivatives of piperidine compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies have shown that related piperidine derivatives display inhibitory activity against the enzyme MenA from Mycobacterium tuberculosis, which is crucial for bacterial survival .
2. Anticancer Activity
The compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that certain piperidine derivatives exhibit significant cytotoxicity against various human cancer cells, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . The IC50 values ranged from 19.9 to 75.3 µM, indicating promising potential for further development.
Case Studies
Research Findings
Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. For example, modifications at specific positions of the piperidine ring have been shown to improve binding affinity and selectivity towards target enzymes, leading to increased efficacy in inhibiting tumor growth .
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Use chemical防护服 (full-body protection) and nitrile gloves to prevent skin contact.
- For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) .
- Ensure ventilation controls (e.g., fume hoods) and immediate access to eyewash stations .
- Store in a cool, dark environment away from oxidizers to maintain stability .
Q. What analytical techniques are used to confirm the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify piperidine ring substitution patterns and tert-butyl group integrity .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using reverse-phase columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. What are the standard synthetic routes for tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate?
- Methodological Answer :
- Step 1 : React piperidine-4-ylmethanol with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the tert-butoxycarbonyl (Boc) protecting group .
- Step 2 : Purify intermediates via silica gel chromatography (eluent: ethyl acetate/hexane gradient) .
- Step 3 : Characterize final product using FT-IR to confirm hydroxyl and carbonyl functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C during Boc protection to prevent over-alkylation .
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) to enhance nucleophilic reactivity of intermediates .
- Coupling Reagents : Employ carbodiimides (e.g., DCC) with DMAP catalysis to improve esterification efficiency .
- By-Product Monitoring : Track side reactions (e.g., dimerization) via TLC or inline UV spectroscopy .
Q. How can contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- Data Refinement : Use SHELXL for high-resolution structure refinement, adjusting parameters for twinning or disorder .
- Validation Tools : Cross-check with PLATON to identify symmetry issues or missed hydrogen bonds .
- Comparative Analysis : Overlay multiple datasets (e.g., Cambridge Structural Database entries) to assess conformational flexibility .
Q. What strategies are effective for studying the compound’s biological interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- Binding Assays : Use radiolabeled ligands (e.g., -tagged analogs) in competitive displacement assays to quantify affinity .
- Molecular Dynamics (MD) Simulations : Model piperidine ring flexibility and hydroxyl group interactions with target proteins (software: GROMACS/AMBER) .
- Metabolic Stability Tests : Incubate with liver microsomes and analyze degradation via LC-MS to predict pharmacokinetics .
Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Standardized Protocols : Replicate measurements under controlled conditions (e.g., DSC for melting points, shake-flask method for solubility) .
- Interlaboratory Collaboration : Share samples with independent labs to validate reproducibility .
- Data Reconciliation : Use multivariate analysis to identify confounding variables (e.g., solvent purity, humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
